molecular formula C5H11NOS B046579 2-(Methylsulfinyl)-N,N-dimethylethene-1-amine CAS No. 111682-18-9

2-(Methylsulfinyl)-N,N-dimethylethene-1-amine

Cat. No. B046579
M. Wt: 133.21 g/mol
InChI Key: YJQQSGJTCMZWET-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfinyl)-N,N-dimethylethene-1-amine, also known as Methiopropamine or MPA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942 by the pharmaceutical company Boehringer Ingelheim. MPA has been used in scientific research for its potential therapeutic applications, but its use as a recreational drug has also been reported.

Mechanism Of Action

MPA acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neurotransmission and enhanced cognitive function.

Biochemical And Physiological Effects

MPA has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, increased alertness, and enhanced mood. However, prolonged use of MPA has been associated with adverse effects such as anxiety, paranoia, and agitation.

Advantages And Limitations For Lab Experiments

The use of MPA in laboratory experiments has several advantages, including its high potency and selectivity for the dopamine transporter. However, its complex synthesis and potential for abuse limit its usefulness in research.

Future Directions

Future research on MPA should focus on its potential therapeutic applications, particularly in the treatment of ADHD and other dopamine-related disorders. Further studies are needed to determine the long-term effects of MPA use and to develop safer and more effective treatments. Additionally, research should be conducted to develop new and more efficient synthesis methods for MPA.

Synthesis Methods

MPA can be synthesized through a multi-step process starting with the reaction of 2-bromo-1-phenylethanone with methylamine. The resulting intermediate is then reacted with dimethylamine and sulfur dioxide to yield MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology and psychiatry. Studies have shown that MPA has a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation.

properties

CAS RN

111682-18-9

Product Name

2-(Methylsulfinyl)-N,N-dimethylethene-1-amine

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-methylsulfinylethenamine

InChI

InChI=1S/C5H11NOS/c1-6(2)4-5-8(3)7/h4-5H,1-3H3/b5-4+

InChI Key

YJQQSGJTCMZWET-SNAWJCMRSA-N

Isomeric SMILES

CN(C)/C=C/S(=O)C

SMILES

CN(C)C=CS(=O)C

Canonical SMILES

CN(C)C=CS(=O)C

synonyms

Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.